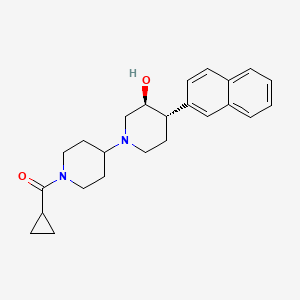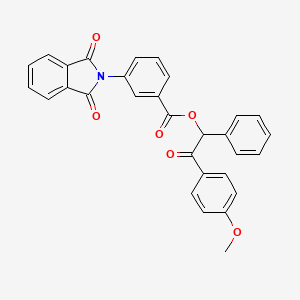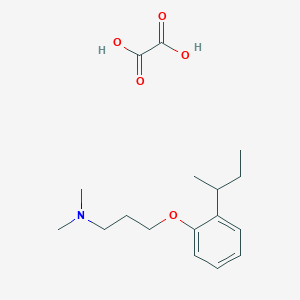![molecular formula C16H24N2O2 B4043770 1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide](/img/structure/B4043770.png)
1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide
Übersicht
Beschreibung
1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclobutane ring, a pyridine moiety, and a carboxamide functional group, making it an interesting subject for chemical research and development.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with methoxymethyl chloride in the presence of a base to form the methoxymethyl ester. This intermediate is then reacted with 1-(3-methylpyridin-2-yl)propan-2-amine to yield the desired carboxamide. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require the use of catalysts or reagents like triethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out on the methoxymethyl group using reagents like sodium hydride or potassium tert-butoxide to introduce different substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.
Wirkmechanismus
The mechanism of action of 1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide can be compared with other similar compounds, such as:
Cyclobutane carboxamides: Compounds with similar cyclobutane and carboxamide structures but different substituents on the cyclobutane ring or carboxamide group.
Pyridine derivatives: Compounds with a pyridine moiety and various functional groups, which may exhibit different chemical and biological properties.
Methoxymethyl derivatives: Compounds with a methoxymethyl group attached to different core structures, influencing their reactivity and applications.
Eigenschaften
IUPAC Name |
1-(methoxymethyl)-N-[1-(3-methylpyridin-2-yl)propan-2-yl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-6-4-9-17-14(12)10-13(2)18-15(19)16(11-20-3)7-5-8-16/h4,6,9,13H,5,7-8,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUMFGAWKFCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C)NC(=O)C2(CCC2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043690.png)
![2-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4043692.png)


![3-methyl-1-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B4043714.png)

![4-[4-(4-Bromo-2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043733.png)

![[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2,4,6-trimethylphenyl]methanol](/img/structure/B4043748.png)
![1-[5-nitro-2-(1-pyrrolidinyl)benzoyl]pyrrolidine](/img/structure/B4043756.png)
![2,6-Dimethyl-4-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4043760.png)
![N-[2-(2,5-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4043764.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4043778.png)

